molecular formula C14H21NO2 B12747637 Methylenedioxybutylamphetamine CAS No. 74698-38-7

Methylenedioxybutylamphetamine

Cat. No.: B12747637
CAS No.: 74698-38-7
M. Wt: 235.32 g/mol
InChI Key: RDXVRDCQDITVDV-UHFFFAOYSA-N
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Description

Methylenedioxybutylamphetamine, also known as 3,4-methylenedioxy-N-butylamphetamine, is a lesser-known psychedelic drug. It is the N-butyl derivative of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book PiHKAL (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .

Chemical Reactions Analysis

Methylenedioxybutylamphetamine undergoes various chemical reactions typical of substituted amphetamines. These reactions include:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methylenedioxy group can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.

Scientific Research Applications

Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .

Mechanism of Action

The exact mechanism of action of methylenedioxybutylamphetamine is not well understood due to the lack of extensive research. it is believed to act similarly to other substituted amphetamines by affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions with neurotransmitter systems are thought to underlie its psychoactive effects .

Comparison with Similar Compounds

Methylenedioxybutylamphetamine is similar to other substituted amphetamines, including:

Properties

CAS No.

74698-38-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine

InChI

InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3

InChI Key

RDXVRDCQDITVDV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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